molecular formula C10H11BrO2 B13662226 Methyl 4-bromo-3-ethylbenzoate

Methyl 4-bromo-3-ethylbenzoate

Cat. No.: B13662226
M. Wt: 243.10 g/mol
InChI Key: BQFYJRUXPFOBOX-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3-ethylbenzoate is an organic compound belonging to the class of aromatic esters It is characterized by a benzene ring substituted with a bromine atom at the fourth position, an ethyl group at the third position, and a methyl ester group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-3-ethylbenzoate typically involves the bromination of 3-ethylbenzoic acid followed by esterification. One common method is:

    Bromination: 3-ethylbenzoic acid is treated with bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce the bromine atom at the para position relative to the carboxyl group.

    Esterification: The resulting 4-bromo-3-ethylbenzoic acid is then esterified using methanol and a strong acid catalyst like sulfuric acid (H2SO4) to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same bromination and esterification steps but optimized for large-scale production with controlled reaction conditions and efficient separation techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-3-ethylbenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols under suitable conditions.

    Oxidation: The ethyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Major Products Formed

    Nucleophilic Substitution: Formation of 4-azido-3-ethylbenzoate or 4-thiocyanato-3-ethylbenzoate.

    Oxidation: Formation of 4-bromo-3-carboxybenzoate.

    Reduction: Formation of 4-bromo-3-ethylbenzyl alcohol.

Scientific Research Applications

Methyl 4-bromo-3-ethylbenzoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: It is used in the development of photoactive materials and polymers due to its aromatic structure and functional groups.

    Biological Studies: It is employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicinal Chemistry: It is investigated for its potential as a building block in the synthesis of biologically active compounds.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-3-ethylbenzoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The bromine atom and ester group play crucial roles in its reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-bromo-3-methylbenzoate: Similar structure but with a methyl group instead of an ethyl group.

    Methyl 4-(bromomethyl)benzoate: Contains a bromomethyl group instead of a bromoethyl group.

Uniqueness

Methyl 4-bromo-3-ethylbenzoate is unique due to the presence of both a bromine atom and an ethyl group on the benzene ring, which imparts distinct reactivity and properties compared to its analogs. The combination of these substituents makes it a valuable intermediate in organic synthesis and material science.

Properties

Molecular Formula

C10H11BrO2

Molecular Weight

243.10 g/mol

IUPAC Name

methyl 4-bromo-3-ethylbenzoate

InChI

InChI=1S/C10H11BrO2/c1-3-7-6-8(10(12)13-2)4-5-9(7)11/h4-6H,3H2,1-2H3

InChI Key

BQFYJRUXPFOBOX-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)C(=O)OC)Br

Origin of Product

United States

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